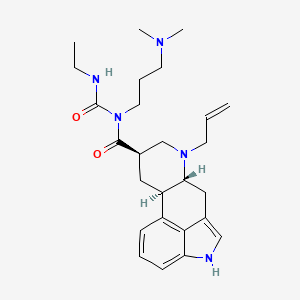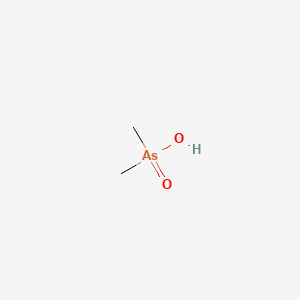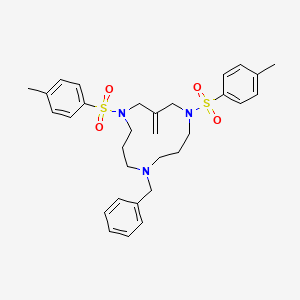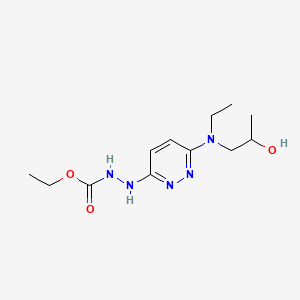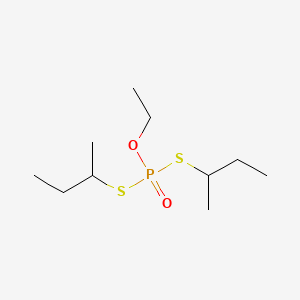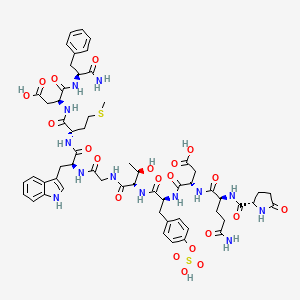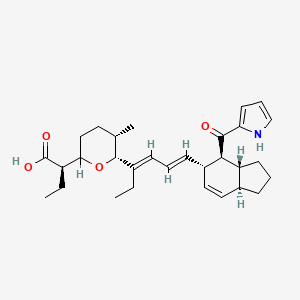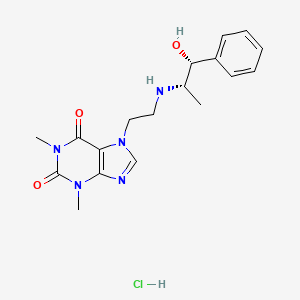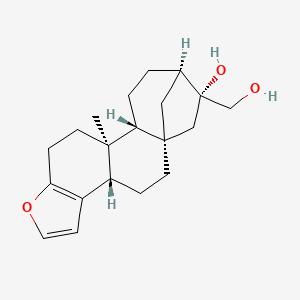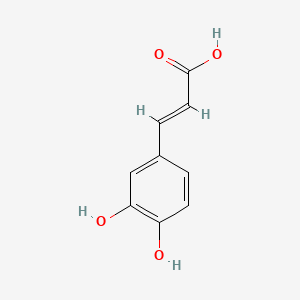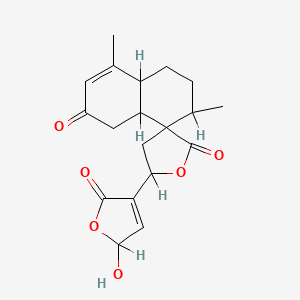![molecular formula C18H24ClN3O2S B1668270 1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea CAS No. 564475-13-4](/img/structure/B1668270.png)
1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea
Overview
Description
CAP-1 is an inhibitor of HIV-1 capsid formation.
Scientific Research Applications
Synthesis and Chemical Properties
Acaricidal Activity : A study has synthesized new N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl) ureas and thioureas, showing acaricidal activity to some extent. This suggests potential applications in pest control (Xie Xian-ye, 2007).
Antiviral Properties : Thiophenoyl-, Furoyl- and Pyrroylureas, including N-(2-Furanoyl)urea, have been shown to exhibit antiviral activity (O'sullivan & Wallis, 1975).
Synthesis of Tetrahydropyrimidinones : 5-Aryl-2-furaldehydes react with ethyl acetoacetate or acetylacetone and (thio)-urea, yielding a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).
α-Ureidoalkylation Reaction : Research on α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea has led to the synthesis of new glycoluril hydrochlorides, contributing to the expansion of urea derivatives (Gazieva et al., 2009).
Urease Active Site Study : Dinuclear nickel(II) complexes involving the compound have been studied for their relevance to the urease active site, indicating its use in biochemical research (Amase et al., 2005).
Pharmacological Research Tool : The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights its potential as a pharmacological research tool (Croston et al., 2002).
Synthesis of Pyrimidine-4(3H)-ones : CF3S(O)n-containing enaminones have been used to synthesize 2,5-substituted 4(3H)-pyrimidones, showcasing the compound's role in advanced organic synthesis (Sokolenko et al., 2017).
Preparation of Anticancer Agents : The synthesis of 1-aryl-3-(2-chloroethyl) ureas, potentially derived from this compound, has been explored for their potential as anticancer agents (Gaudreault et al., 1988).
HIV-1 Capsid Assembly Inhibition : A study on the structure of the antiviral assembly inhibitor CAP-1 complex with the HIV-1 CA protein demonstrates the application of this compound in HIV research (Kelly et al., 2007).
Organometallic Chemistry : Preparation and spectroscopic studies of cyclic urea adducts of triphenyl-tin and -lead halides indicate its use in organometallic chemistry and ligand studies (Aitken & Onyszchuk, 1985).
properties
CAS RN |
564475-13-4 |
|---|---|
Product Name |
1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea |
Molecular Formula |
C18H24ClN3O2S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]urea |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-4-5-14(10-17(13)19)21-18(23)20-8-9-25-12-16-7-6-15(24-16)11-22(2)3/h4-7,10H,8-9,11-12H2,1-3H3,(H2,20,21,23) |
InChI Key |
WEYNBWVKOYCCQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Appearance |
Solid powder |
Other CAS RN |
564475-13-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CAP-1; CAP 1; CAP1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



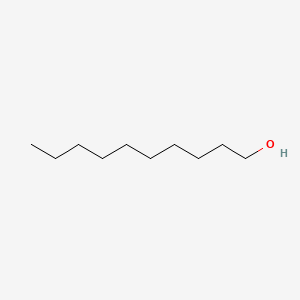
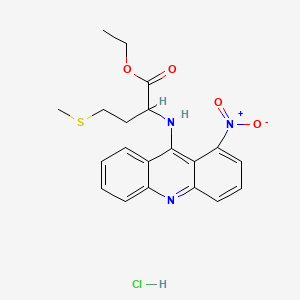
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)
